molecular formula C17H20FNO4 B2379323 Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-62-5

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2379323
CAS No.: 2034606-62-5
M. Wt: 321.348
InChI Key: KEQIYCOMEVFSIZ-UHFFFAOYSA-N
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Description

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.

    Acetylation: The acetyl group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: Researchers study this compound for its potential biological activity, including its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the spirocyclic core can provide structural rigidity, enhancing binding affinity. The acetyl group may participate in hydrogen bonding or other electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate include other spirocyclic molecules with fluorophenoxy or acetyl groups. These compounds may share some chemical properties but differ in their specific biological activities or applications. The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which can result in distinct chemical reactivity and biological interactions.

Properties

IUPAC Name

methyl 6-[2-(4-fluorophenoxy)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-22-16(21)14-10-17(14)6-8-19(9-7-17)15(20)11-23-13-4-2-12(18)3-5-13/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQIYCOMEVFSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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